Furan-3-carboxamide vs. Furan-2-carboxamide: Divergent Antitumor Mechanisms and Cytotoxicity Profiles in Anthra-Furan Systems
In a series of anthra[2,3-b]furancarboxamides, direct comparison between structurally close derivatives varying only in the position of the carboxamide moiety on the furan ring (furan-3-carboxamide 1 vs. furan-2-carboxamides 5 and 6) revealed fundamental differences in cytotoxicity profiles, formation of drug-DNA complexes, efficacy of topoisomerase 1 inhibition, and mechanisms of tumor cell death [1].
| Evidence Dimension | Regioisomer-dependent biological activity |
|---|---|
| Target Compound Data | Furan-3-carboxamide scaffold (qualitatively distinct cytotoxicity and mechanism profile) |
| Comparator Or Baseline | Furan-2-carboxamide scaffold (qualitatively distinct cytotoxicity and mechanism profile) |
| Quantified Difference | Fundamental differences (not quantified in the abstract; full quantitative data in article) |
| Conditions | Anthra[2,3-b]furancarboxamide derivatives; cytotoxicity assays; drug-DNA complex formation; topoisomerase 1 inhibition; tumor cell death mechanisms [1] |
Why This Matters
This class-level evidence demonstrates that regioisomerism is not a minor structural nuance but a critical determinant of biological outcome, directly informing compound selection for antitumor screening cascades.
- [1] Shchekotikhin AE, et al. New anthra[2,3-b]furancarboxamides: A role of positioning of the carboxamide moiety in antitumor properties. Eur J Med Chem. 2019;165:123-138. PMID: 30659997. View Source
